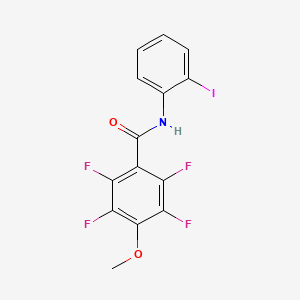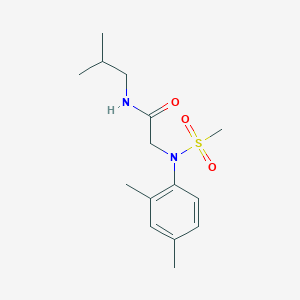
N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in the 1980s and has since been investigated for its potential use in cancer treatment.
作用机制
The exact mechanism of action of N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it is believed that N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide activates the immune system to attack tumor cells. N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can lead to the destruction of tumor blood vessels and subsequent tumor necrosis.
Biochemical and Physiological Effects
N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to have both biochemical and physiological effects. Biochemically, N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce the production of cytokines, such as TNF-α, and activate immune cells, such as macrophages. Physiologically, N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to cause a decrease in tumor blood flow and an increase in tumor necrosis.
实验室实验的优点和局限性
One advantage of using N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for tumor cells. N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce tumor necrosis in a variety of cancer cell lines, while sparing normal cells. However, one limitation of using N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its instability in aqueous solutions. N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide can degrade quickly in the presence of water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more stable analogs of N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide that can be used in aqueous solutions. Another area of interest is the investigation of N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide and its potential use in cancer treatment.
合成方法
The synthesis of N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 2,4-dimethylbenzoyl chloride with isobutylamine, followed by the reaction of the resulting product with methylsulfonyl chloride. The final product, N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, is obtained after purification and crystallization.
科学研究应用
N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including melanoma, lung cancer, and colon cancer. N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has also been investigated for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
属性
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-11(2)9-16-15(18)10-17(21(5,19)20)14-7-6-12(3)8-13(14)4/h6-8,11H,9-10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEBVZKIIWDLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NCC(C)C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose](/img/structure/B4973978.png)
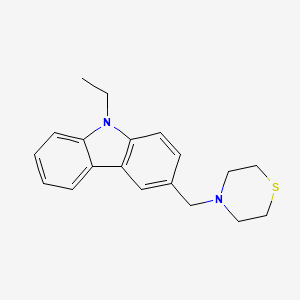
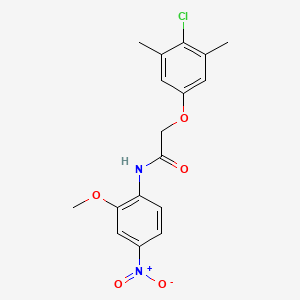
![4-(10-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B4973993.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974003.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4974008.png)
![2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B4974010.png)
![6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B4974036.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine](/img/structure/B4974042.png)
![5-bromo-2-chloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4974056.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4974063.png)
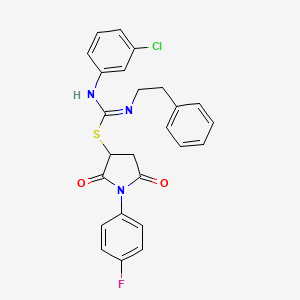
![N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B4974073.png)
